molecular formula C9H11BBrFO3 B1286891 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid CAS No. 1072951-75-7

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1286891
CAS No.: 1072951-75-7
M. Wt: 276.9 g/mol
InChI Key: UVXVGFZUDLIHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BBrFO3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which also bears bromine, fluorine, and isopropoxy substituents. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Isopropoxylation: The attachment of an isopropoxy group to the aromatic ring.

    Boronic Acid Formation:

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid has several scientific research applications:

    Organic Synthesis: Used in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in drug discovery and development.

    Material Science: Used in the development of new materials with specific properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a reactive intermediate, which then couples with an organic halide to form a carbon-carbon bond. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms, along with the isopropoxy group, provides distinct chemical properties that can be leveraged in various synthetic applications .

Properties

IUPAC Name

(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVGFZUDLIHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584767
Record name {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-75-7
Record name B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.